molecular formula C12H10O5 B2712988 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid CAS No. 91570-45-5

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid

Cat. No.: B2712988
CAS No.: 91570-45-5
M. Wt: 234.207
InChI Key: DCJZCFGUIUGHOE-UHFFFAOYSA-N
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Description

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C12H10O5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . Another approach includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions: 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can occur on the benzofuran ring, particularly at positions activated by the methoxy and acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives.

Scientific Research Applications

4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Acetyl-7-methoxy-1-benzofuran-2-carboxylic acid is unique due to the presence of both acetyl and carboxylic acid groups, which contribute to its distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-acetyl-7-methoxy-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O5/c1-6(13)7-3-4-9(16-2)11-8(7)5-10(17-11)12(14)15/h3-5H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJZCFGUIUGHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=C(OC2=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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